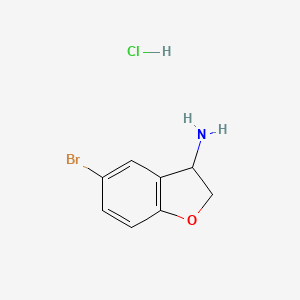
(5-iodo-2-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-iodo-2-nitrophenyl)methanol” is an organic compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.032 .
Molecular Structure Analysis
“(5-iodo-2-nitrophenyl)methanol” contains a total of 18 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
“(5-iodo-2-nitrophenyl)methanol” has a density of 2.0±0.1 g/cm3, a boiling point of 372.7±37.0 °C at 760 mmHg, and a flash point of 179.2±26.5 °C .Wirkmechanismus
Target of Action
Compounds based on a similar (2-nitrophenyl)methanol scaffold have been shown to inhibitPqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
Similar compounds based on the (2-nitrophenyl)methanol scaffold have been found to display a tight-binding mode of action against pqsd . This suggests that (5-iodo-2-nitrophenyl)methanol might interact with its targets in a similar manner, leading to inhibition of the target enzyme’s activity.
Biochemical Pathways
The inhibition of pqsd by similar compounds affects the production of signal molecules inPseudomonas aeruginosa, which are crucial for cell-to-cell communication . This could potentially disrupt the quorum sensing (QS) system, leading to changes in gene expression and affecting bacterial behavior.
Pharmacokinetics
Its physical and chemical properties such as density (20±01 g/cm3), boiling point (3727±370 °C at 760 mmHg), and molecular weight (279032) have been reported . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of pqsd by similar compounds has been associated with anti-biofilm activity . This suggests that (5-iodo-2-nitrophenyl)methanol might also exhibit similar effects, potentially disrupting biofilm formation and thereby affecting the survival and virulence of bacteria.
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-iodo-2-nitrophenyl)methanol involves the conversion of 5-iodo-2-nitrobenzaldehyde to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "5-iodo-2-nitrobenzaldehyde", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve 5-iodo-2-nitrobenzaldehyde in methanol", "Add a solution of sodium borohydride in water dropwise to the reaction mixture while stirring", "Heat the reaction mixture at reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to quench the excess reducing agent", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain (5-iodo-2-nitrophenyl)methanol as a yellow solid" ] } | |
CAS-Nummer |
150022-33-6 |
Produktname |
(5-iodo-2-nitrophenyl)methanol |
Molekularformel |
C7H6INO3 |
Molekulargewicht |
279 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



